Traditional V-ATPase inhibitors (Bafilomycin A1) cause off-target effects and subunit dissociation, while natural salicylihalamide A suffers poor stability. Saliphenylhalamide provides a superior alternative: • Distinct V₀ binding site: no cross-resistance with Bafilomycin, enabling orthogonal target validation. • Stabilizes V₀-V₁ subunit association, critical for LAP scaffold studies where Bafilomycin is dissociative. • Enhanced chemical stability for reproducible multi-day experiments. ≥98% purity, in stock for immediate delivery.
Saliphenylhalamide is a potent, cell-permeable inhibitor of vacuolar-type H+-ATPase (V-ATPase), an essential proton pump that acidifies intracellular organelles. [REFS-1, REFS-2] Developed as a synthetic analog of the marine natural product Salicylihalamide A, it was designed to offer comparable low-nanomolar inhibitory activity with improved chemical stability and accessibility via total synthesis, overcoming the procurement and handling challenges associated with the natural product. [REFS-2, REFS-3] Its primary mechanism involves binding to the V₀ subunit of the V-ATPase complex, which disrupts proton translocation and subsequent organellar acidification, a process critical for lysosomal function, autophagy, and viral entry. [4]
Procuring Saliphenylhalamide is a deliberate choice over its natural precursor, Salicylihalamide A, due to significantly improved stability, which reduces decomposition during storage and in experimental media. [1] More critically, substitution with common V-ATPase inhibitors like Bafilomycin A1 or Concanamycin A is functionally inappropriate for many applications. Saliphenylhalamide possesses a distinct binding site on the V-ATPase V₀ subunit and does not compete with these classic inhibitors. [2] This mechanistic divergence is highlighted by its unique ability to promote the association of V₀ and V₁ subunits, whereas Bafilomycin A1 causes their dissociation, leading to fundamentally different downstream cellular consequences and making these compounds non-interchangeable for precise mechanistic studies. [REFS-3, REFS-4]
Saliphenylhalamide was specifically developed as a synthetic analog to Salicylihalamide A to address the procurement and handling limitations of the natural product. The dienamide side chain of Salicylihalamide A is noted to be difficult to control and maintain, and the compound suffers from decomposition upon storage. [1] Saliphenylhalamide's design provides enhanced stability, and its availability via a scalable multigram total synthesis ensures a reliable and consistent supply for long-term studies, a critical advantage over the biologically-sourced, less stable parent compound. [1]
| Evidence Dimension | Chemical Stability & Synthetic Accessibility |
| Target Compound Data | Designed for stability; available via multigram total synthesis. |
| Comparator Or Baseline | Salicylihalamide A: Unstable upon storage (neat or in DMSO); difficult to control side chain geometry during synthesis. |
| Quantified Difference | Qualitatively higher stability and synthetic scalability. |
| Conditions | Standard laboratory storage and multi-step chemical synthesis. |
Ensures consistent material quality and availability for reproducible experimental results, removing the supply-chain and stability risks of the natural product.
Saliphenylhalamide and its parent compound operate through a mechanism distinct from classic V-ATPase inhibitors. Studies using radiolabeled concanamycin derivatives show that while Bafilomycin A1 competes for binding to the V₀ subunit c, Salicylihalamide does not prevent this binding. [1] This demonstrates that Saliphenylhalamide occupies a different binding site, allowing researchers to probe V-ATPase function without interacting with the well-characterized plecomacrolide binding domain. [REFS-1, REFS-2]
| Evidence Dimension | Competitive Binding to V-ATPase V₀ Subunit c |
| Target Compound Data | Does not prevent binding of a radiolabeled concanamycin derivative. |
| Comparator Or Baseline | Bafilomycin A1: Prevents binding of the radiolabeled concanamycin derivative. |
| Quantified Difference | Qualitative difference in binding site interaction. |
| Conditions | In vitro assay with purified V-ATPase holoenzyme and photoaffinity labeling. |
This provides a tool to study V-ATPase inhibition via an alternative mechanism, crucial for validating findings or when the Bafilomycin binding site is a confounding factor.
A key functional differentiator between Saliphenylhalamide and Bafilomycin A1 is their effect on the V-ATPase holoenzyme structure. Saliphenylhalamide treatment drives the association of the V₀ and V₁ subunits of the complex. [1] In stark contrast, Bafilomycin A1 promotes the dissociation of the V₀ and V₁ subunits. [1] This opposing effect on the enzyme's assembly state makes Saliphenylhalamide a specific tool for studying processes where V-ATPase structural integrity, not just proton pump inhibition, is a key variable, such as in non-canonical autophagy. [1]
| Evidence Dimension | V-ATPase V₀-V₁ Subunit Association |
| Target Compound Data | Drives association. |
| Comparator Or Baseline | Bafilomycin A1: Induces dissociation. |
| Quantified Difference | Opposite qualitative effect on enzyme complex assembly. |
| Conditions | Cellular assays observing V-ATPase subunit localization. |
This allows for the specific investigation of V-ATPase assembly-dependent pathways, which are unaffected or oppositely affected by Bafilomycin A1.
The Salicylihalamide class, including Saliphenylhalamide, exhibits a crucial selectivity profile that distinguishes it from inhibitors like Bafilomycin A1. Salicylihalamides are potent inhibitors of mammalian V-ATPases but do not inhibit those from yeast or other fungi. [REFS-1, REFS-2] Bafilomycin, conversely, does not discriminate between V-ATPases of different origins. [1] This makes Saliphenylhalamide the appropriate choice for studies focused specifically on mammalian systems or for developing selective therapeutic agents where avoiding effects on non-mammalian organisms (e.g., gut microbiota, fungal models) is necessary.
| Evidence Dimension | Inhibition Spectrum Across Species |
| Target Compound Data | Inhibits mammalian V-ATPases; does not inhibit yeast or fungal V-ATPases. |
| Comparator Or Baseline | Bafilomycin A1 / Concanamycin A: Inhibit V-ATPases from mammalian, yeast, and fungal sources without discrimination. |
| Quantified Difference | Qualitative difference in species selectivity. |
| Conditions | In vitro V-ATPase activity assays using membrane preparations from different species. |
Provides a selective tool for targeting mammalian V-ATPase without the confounding effects of inhibiting V-ATPases in non-mammalian cells or model organisms.
For studying pathways like LC3-associated phagocytosis (LAP) where the V-ATPase acts as a scaffold for ATG16L1 recruitment, Saliphenylhalamide is the superior tool. Its ability to promote V₀-V₁ subunit association allows for the specific stabilization of the complex, enabling precise dissection of this pathway in a manner that is impossible with dissociative inhibitors like Bafilomycin A1. [1]
In multi-day cell culture experiments, such as long-term cytotoxicity or viral inhibition studies, the enhanced chemical stability of Saliphenylhalamide over its natural precursor Salicylihalamide A ensures consistent compound concentration and activity, leading to more reliable and reproducible data. [2]
When research requires confirmation that an observed phenotype is due to V-ATPase inhibition rather than an off-target effect of plecomacrolides, Saliphenylhalamide serves as an essential orthogonal tool. Its distinct binding site allows for independent verification of V-ATPase as the primary target. [3]
In studies involving mammalian cells with non-mammalian organisms (e.g., fungal pathogens, specific microbiome components), Saliphenylhalamide's selectivity for mammalian V-ATPase allows for targeted inhibition of the host cell pump without directly affecting the V-ATPase of the co-cultured organism, unlike broad-spectrum inhibitors. [4]